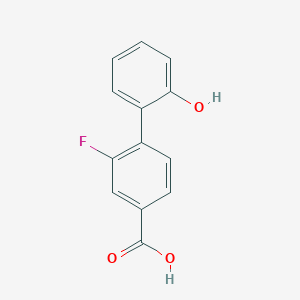

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

Description

BenchChem offers high-quality 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(13(16)17)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMOOGNGXFJXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688674 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-03-0 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Characterization of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid: A Methodological Framework

Executive Summary

This technical guide provides a rigorous framework for the thermodynamic profiling of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid , a specialized fluorinated biphenyl intermediate critical in pharmaceutical synthesis and advanced materials development.[1] Given the compound's specific structural features—a rigid biphenyl core, an ortho-hydroxy group capable of intramolecular hydrogen bonding, and a fluorine substituent influencing electronic properties—accurate thermodynamic data is essential for optimizing crystallization processes, solubility prediction, and solid-state stability.[1]

This document details the theoretical baseline, experimental protocols for determining key thermodynamic parameters (Melting Point, Enthalpy of Fusion, Solubility, pKa), and the mathematical models required to interpret this data for process engineering.[1]

Chemical Identity & Theoretical Baseline[1]

Understanding the molecular structure is the first step in predicting thermodynamic behavior.[1]

| Property | Description |

| Chemical Name | 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid |

| CAS Number | 1261991-03-0 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| Predicted LogP | ~3.56 (High Lipophilicity) |

| Structural Features | Biphenyl Core: Provides structural rigidity, leading to high lattice energy and melting point.3-Fluoro Substituent: Induces electronic withdrawal, affecting the pKa of the carboxylic acid and potentially increasing lipophilicity.2-Hydroxyphenyl Group: Facilitates intramolecular Hydrogen Bonding (with the F or the ring system), stabilizing the molecule but potentially reducing aqueous solubility.[1] |

Predicted Thermodynamic Behavior[1]

-

Solid-State: The combination of the carboxylic acid dimer motif and the rigid biphenyl structure suggests a high melting point, likely exceeding 200°C. Polymorphism is probable due to conformational flexibility around the biphenyl bond.[1]

-

Solubility: As a lipophilic acid (LogP > 3), aqueous solubility will be negligible at low pH but will increase significantly above the pKa (likely ~4.0–4.5).[1] Solubility in organic solvents (Ethanol, DMSO) should be high, following the "like dissolves like" principle.[1]

Experimental Protocols: Solid-State Characterization

Precise determination of the melting point (

Differential Scanning Calorimetry (DSC) Protocol[1]

Objective: Determine the onset melting temperature (

Methodology:

-

Sample Preparation: Accurately weigh 3–5 mg of the dried sample into a standard aluminum pan. Crimp the lid non-hermetically to allow for pressure release if decomposition occurs.[1]

-

Instrument Calibration: Calibrate the DSC using Indium (

C) and Zinc ( -

Heating Cycle:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 300°C (or 20°C above the expected melting point).

-

Note: If decomposition is suspected (browning of sample), perform a TGA (Thermogravimetric Analysis) first to determine the degradation temperature.[1]

-

-

Data Analysis: Integrate the endothermic melting peak. The onset temperature is reported as the melting point.[1] The area under the curve (J/g) is converted to molar enthalpy (

, kJ/mol).[1]

Thermogravimetric Analysis (TGA)[1]

-

Purpose: Verify that the melting event is not accompanied by mass loss (solvate desolvation or decomposition).

-

Protocol: Heat 5–10 mg of sample from 25°C to 400°C at 10°C/min under nitrogen purge.

Solubility Determination Workflow

Solubility data is the cornerstone of crystallization process design.[1] The following protocol ensures thermodynamic equilibrium is reached.

Equilibrium Solubility Method (Shake-Flask)[1]

Solvents: Water (pH 1.2, 6.8), Ethanol, Isopropanol, Ethyl Acetate, Toluene.[1]

Step-by-Step Protocol:

-

Preparation: Add excess solid compound to 10 mL of the selected solvent in a glass vial.

-

Equilibration: Place vials in a shaking water bath at a constant temperature (e.g., 298.15 K) for 72 hours.

-

Sampling: Stop agitation and allow solids to settle for 2 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (High-Performance Liquid Chromatography).

Visualization: Solubility Workflow

Figure 1: Standard workflow for equilibrium solubility determination ensuring thermodynamic stability.

Thermodynamic Modeling & Functions

Experimental solubility data (

Modified Apelblat Equation

Used to correlate solubility data with temperature.[1]

-

A, B, C: Empirical parameters determined by regression analysis.

-

Application: Interpolate solubility at any temperature for process design.

Van't Hoff Analysis

Used to determine the enthalpy and entropy of dissolution.[1]

Dissolution Thermodynamics

The total Gibbs energy of solution (

-

Interpretation:

Process Implications: Crystallization & Purification[1]

The thermodynamic profile directly informs the purification strategy for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid.

Cooling Crystallization[1]

-

Requirement: A steep solubility curve (high positive

).[1] -

Solvent Selection: Choose a solvent where the solubility decreases significantly from boiling point to room temperature (e.g., Ethanol or Ethanol/Water mixtures).[1]

Anti-Solvent Crystallization[1]

-

Strategy: Dissolve the compound in a "Good Solvent" (e.g., DMSO, THF) and add a "Poor Solvent" (e.g., Water).[1]

-

Control: The metastable zone width (MSZW) must be determined to control particle size distribution.[1]

Visualization: Crystallization Decision Logic[1]

Figure 2: Decision matrix for selecting crystallization mode based on thermodynamic solubility data.

References

-

Compound Identity: Sigma-Aldrich.[1] Product Specification: 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261991-03-0).[1][2]

-

Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of apigenin in different neat solvents at different temperatures."[1] Journal of Molecular Liquids 234 (2017): 273-280.[1] [1]

-

Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics 31.1 (1999): 85-91.[1] [1]

-

DSC Protocol: ASTM E793-06. "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry." ASTM International.[1] [1]

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic Acid

Executive Summary & Scope

This Application Note details the synthetic protocols for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid , a functionalized biphenyl scaffold relevant to medicinal chemistry (NSAID analogs, transthyretin stabilizers) and materials science (liquid crystal mesogens).

The presence of the ortho-fluorine on the benzoic acid ring and the ortho-hydroxyl on the phenyl ring introduces specific synthetic challenges:

-

Steric Hindrance: The 2,2'-substituents (relative to the biaryl axis) create torsional strain, impacting coupling efficiency.

-

Catalyst Poisoning: Free phenolic hydroxyls can chelate Palladium species, dampening catalytic turnover.

-

Protodeboronation: 2-Hydroxyphenylboronic acids are prone to rapid hydrolytic C-B bond cleavage under basic conditions.

To address these, this guide presents two protocols:

-

Protocol A (The "Gold Standard"): A protected route utilizing methyl ether/ester masking to ensure high yields and purity during scale-up.

-

Protocol B (Rapid Discovery): A direct coupling route using specialized ligands for small-scale, high-throughput screening (HTS).

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the Suzuki-Miyaura Cross-Coupling reaction. The bond construction is chosen between the fluorinated benzoate and the phenol ring.

Mechanistic Insight: We utilize 4-bromo-3-fluorobenzoic acid as the electrophile. The fluorine atom at the ortho position to the bromide activates the C-Br bond toward oxidative addition via inductive electron withdrawal ($ -I $ effect), facilitating the catalytic cycle despite steric crowding.

Workflow Visualization

Figure 1: Retrosynthetic logic prioritizing the stability of protected intermediates.

Protocol A: High-Fidelity Synthesis (Protected Route)

Recommended for: Scale-up (>5g), GMP workflows, and high-purity requirements. Rationale: Protecting the phenol as a methyl ether prevents catalyst chelation and protodeboronation.

Step 1: Methyl Ester Formation

Convert 4-bromo-3-fluorobenzoic acid to Methyl 4-bromo-3-fluorobenzoate.

-

Dissolve 10.0 g (45.6 mmol) of 4-bromo-3-fluorobenzoic acid in 100 mL anhydrous Methanol (MeOH).

-

Add 1.0 mL conc. Sulfuric Acid ($ H_2SO_4 $) dropwise.

-

Reflux at 65°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until acid is consumed.

-

Workup: Concentrate MeOH in vacuo. Dilute with EtOAc (150 mL), wash with sat. $ NaHCO_3 $ (2x) and Brine.[1] Dry over $ Na_2SO_4 $.

-

Yield: Expect >95% as a white solid. Use directly.

Step 2: Suzuki-Miyaura Coupling

Coupling Methyl 4-bromo-3-fluorobenzoate with 2-methoxyphenylboronic acid.

| Reagent | Equiv.[2][3][4][5][6] | Role |

| Methyl 4-bromo-3-fluorobenzoate | 1.0 | Electrophile |

| 2-Methoxyphenylboronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl2 · DCM | 0.03 | Catalyst (Robust) |

| $ K_2CO_3 $ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | - | Solvent (0.2 M) |

Procedure:

-

Charge a reaction vessel with the ester (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl2 (3 mol%).

-

Evacuate/Backfill with Nitrogen ($ N_2 $) three times.

-

Add degassed 1,4-Dioxane and 2M aq. $ K_2CO_3 $.

-

Heat to 90°C for 12-16 hours.

-

Note: The ortho-fluorine and ortho-methoxy groups create a "twisted" biaryl. Higher temperatures are required to overcome the energy barrier for reductive elimination.

-

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

-

Purification: Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes). Isolate Methyl 3-fluoro-4-(2-methoxyphenyl)benzoate .

Step 3: Global Deprotection (Demethylation/Hydrolysis)

Simultaneous cleavage of the ester and ether.

Critical Mechanism: $ BBr_3 $ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by bromide to cleave the alkyl-oxygen bond.

-

Dissolve the biaryl intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Cool to -78°C .[7]

-

Add $ BBr_3 $ (1M in DCM, 4.0 equiv ) dropwise.

-

Why 4.0 equiv? 1 eq for the ether, 1 eq for the ester carbonyl complexation, and excess to drive kinetics.

-

-

Warm slowly to Room Temperature (RT) and stir for 12 hours.

-

Quench carefully with Ice Water (Exothermic!).

-

Extraction: Extract the aqueous slurry with EtOAc (3x).

-

Note: The product is an acid-phenol. Ensure the aqueous layer is acidic (pH ~2) before extraction.

-

-

Purification: Recrystallization from Ethanol/Water or Acetonitrile.

Protocol B: Direct "Green" Route (Discovery)

Recommended for: HTS, rapid analog generation (<100 mg). Rationale: Avoids protection/deprotection steps but risks lower yields due to protodeboronation.

Ligand Selection: Use SPhos or XPhos . These electron-rich, bulky biaryl phosphines facilitate oxidative addition and protect the Pd center from inactive chelate formation with the phenol.

Procedure:

-

Mix 4-bromo-3-fluorobenzoic acid (1.0 eq), 2-hydroxyphenylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%) , and SPhos (4 mol%) .

-

Base: $ K_3PO_4 $ (3.0 eq).

-

Solvent: n-Butanol/Water (3:1) or Toluene/Water (3:1).

-

Heat at 100°C for 4 hours (sealed vial).

-

Workup: Acidify with 1M HCl, extract with EtOAc. Purify via Prep-HPLC (Reverse Phase C18, Water/MeCN + 0.1% Formic Acid).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures.

NMR Expectations ($ ^1H $ & $ ^{19}F $)

The fluorine atom provides a unique handle for validation.

| Signal | Approx. Shift | Multiplicity | Diagnostic Feature |

| F-19 NMR | -110 to -120 ppm | Multiplet | Diagnostic of Ar-F. |

| H-2 (Ring A) | ~7.8 ppm | dd | Large $ J_{H-F} $ coupling (~10 Hz). |

| OH (Phenol) | ~9.5 - 10.5 ppm | Broad Singlet | Disappears with $ D_2O $ shake. |

| COOH | ~12.0 - 13.0 ppm | Broad Singlet | Very broad, acidic. |

Mass Spectrometry (ESI-)[8]

-

Molecular Formula: $ C_{13}H_9FO_3 $

-

Exact Mass: 232.05

-

Observed Ion [M-H]-: 231.05

-

Note: In negative mode, the carboxylic acid deprotonates easily.

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle aids in troubleshooting.

Figure 2: Catalytic cycle highlighting the critical Transmetallation step where steric bulk impacts efficiency.

References & Authority

-

Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Synthesis of Fluorinated Biaryls: Zhang, M., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." SAGE Journals.

-

Demethylation Protocols ($ BBr_3 $): McOmie, J. F. W., et al. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron.

-

Decarbonylative Coupling (Alternative Strategy): Szostak, M., et al. (2019).[8] "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." iScience.[8]

-

Buchwald Ligands for Hindered Biaryls: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Boronic Acids." Accounts of Chemical Research.

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. reddit.com [reddit.com]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid as a scaffold in medicinal chemistry

Application Note: 3-Fluoro-4-(2-hydroxyphenyl)benzoic Acid as a Scaffold in Medicinal Chemistry

Introduction: The Biaryl Privilege

In modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for designing protein-protein interaction (PPI) inhibitors and allosteric modulators. 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (CAS: 1261991-03-0) represents a highly specialized variation of this privileged structure, offering unique electronic and steric properties that distinguish it from simple biphenyls.

This scaffold is particularly relevant for the development of Transthyretin (TTR) Kinetic Stabilizers (treating TTR Amyloidosis) and Non-Steroidal Anti-Inflammatory Drug (NSAID) bioisosteres. Its design integrates three critical pharmacophoric elements:

-

Carboxylic Acid (Ring A): A strong ionic anchor for lysine/serine residues (e.g., Lys15 in TTR).

-

Ortho-Fluorine (Ring A): Induces a non-planar biaryl twist (dihedral angle modulation) and blocks metabolic oxidation at the sensitive 3-position.

-

Ortho-Hydroxyl (Ring B): Provides a hydrogen bond donor/acceptor for specific pocket interactions or intramolecular bonding to lock conformation.

Chemical Biology & Mechanism of Action

Structural Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic the thyroxine (T4) hormone structure while maintaining metabolic stability.

-

Atropisomerism Control: The 3-fluoro substituent on the benzoic acid ring creates steric clash with the ortho-protons of the phenyl ring, forcing the two aromatic systems out of planarity (dihedral angle ~40-60°). This "twisted" conformation is often required to fit into hydrophobic channels of proteins like TTR or to mimic the twist of peptide helices in PPIs.

-

Electronic Modulation: The fluorine atom lowers the pKa of the benzoic acid (inductive effect), potentially strengthening ionic interactions with positively charged residues in the binding pocket.

-

Metabolic Blocking: The C3 position of benzoic acid derivatives is a common site for CYP450-mediated hydroxylation. Fluorine substitution effectively blocks this metabolic soft spot, enhancing the molecule's half-life (t1/2).

Primary Application: TTR Kinetic Stabilization

Transthyretin is a tetrameric protein that transports thyroxine and retinol. Dissociation of the tetramer into monomers leads to amyloid fibril formation (ATTR amyloidosis). Small molecules that bind to the T4 binding sites at the dimer-dimer interface stabilize the tetramer.

-

Mechanism: The carboxylate of 3-fluoro-4-(2-hydroxyphenyl)benzoic acid anchors to Lys15 and Ser117 at the entrance of the T4 pocket. The biphenyl core spans the hydrophobic channel. The distal 2-hydroxyphenyl group occupies the inner Halogen Binding Pockets (HBP 2 or 3), mimicking the phenolic ring of T4.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Efficiently synthesize the scaffold from commercially available precursors.

Reagents:

-

Aryl Halide: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Boronic Acid: 2-Hydroxyphenylboronic acid (1.2 equiv) [Note: Use pinacol ester for higher stability if available]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: In a generic 50 mL round-bottom flask, dissolve 4-bromo-3-fluorobenzoic acid (2.0 mmol) and 2-hydroxyphenylboronic acid (2.4 mmol) in 1,4-dioxane (16 mL).

-

Degassing: Sparge the solution with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Activation: Add the base (K₂CO₃, 6.0 mmol) dissolved in water (4 mL). Add the Pd catalyst (0.06 mmol).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor by LC-MS (Target Mass: [M-H]⁻ = 231.05).

-

Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (precipitate formation). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes:Ethyl Acetate gradient 0-50% with 1% Acetic Acid).

Yield Expectation: 75–85% as an off-white solid.

Protocol B: TTR Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (IC₅₀) of the scaffold for the TTR tetramer.

Principle: A fluorescent probe (e.g., FITC-T4 or a fluorescent stilbene analog) binds to TTR, resulting in high fluorescence polarization (slow rotation). The test compound displaces the probe, causing a decrease in polarization (fast rotation of free probe).

Materials:

-

Recombinant Human TTR (0.5 µM final concentration).

-

Fluorescent Probe (e.g., Resveratrol-fluorophore conjugate, 1 µM).

-

Assay Buffer: PBS pH 7.4, 0.01% Triton X-100, 1% DMSO.

Procedure:

-

Compound Plate: Prepare a 10-point serial dilution of 3-fluoro-4-(2-hydroxyphenyl)benzoic acid in DMSO (Top concentration: 100 µM).

-

Master Mix: Mix TTR protein and Fluorescent Probe in Assay Buffer.

-

Incubation: Dispense 19 µL of Master Mix into a 384-well black microplate. Add 1 µL of compound dilution.

-

Equilibration: Incubate at Room Temperature for 30 minutes in the dark.

-

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.

-

Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.

Visualization & Logic

Figure 1: Synthesis & SAR Logic Flow

This diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic guiding the design of this scaffold.

Caption: Synthetic route via Suzuki coupling and key pharmacophoric features (SAR) of the target scaffold.

Figure 2: TTR Stabilization Mechanism

This diagram visualizes how the scaffold stabilizes the TTR tetramer, preventing amyloidogenesis.

Caption: Mechanism of Action: The scaffold binds the TTR tetramer, inhibiting the rate-limiting dissociation step.

Data Summary & Properties

| Property | Value (Predicted/Exp) | Relevance |

| Molecular Weight | 232.21 g/mol | Fragment-like, high ligand efficiency. |

| cLogP | ~2.8 - 3.2 | Good membrane permeability; ideal for oral bioavailability. |

| pKa (Acid) | ~3.8 | Ionized at physiological pH (COO⁻), ensuring Lys15 interaction. |

| pKa (Phenol) | ~9.5 | Neutral at physiological pH; H-bond donor. |

| PSA (Polar Surface Area) | ~60 Ų | Excellent range for cell permeability (<140 Ų). |

| Rotatable Bonds | 1 (Biaryl axis) | Restricted rotation due to F/OH steric clash reduces entropic penalty upon binding. |

References

-

BenchChem Technical Support. (2025).[2] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem. Link

-

Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

-

Penchala, S. C., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261991-03-0). Merck KGaA. Link

Sources

Reagents for scaling up 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid synthesis

Application Note: Scalable Synthesis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic Acid

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid presents a classic "ortho-ortho" challenge in biaryl coupling. The target molecule features a sterically demanding biaryl bond flanked by a fluorine atom on Ring A and a hydroxyl group on Ring B. Furthermore, the presence of an unprotected carboxylic acid and a phenol necessitates a robust system capable of handling multiple acidic protons without poisoning the catalyst.

Traditional vs. Optimized Route:

-

Traditional Route: Coupling 4-bromo-3-fluorobenzoic ester with 2-methoxyphenylboronic acid, followed by harsh demethylation (BBr₃ or HBr). Verdict: Poor atom economy, hazardous waste generation, and unsuited for kilo-scale manufacturing.

-

Recommended Route: Direct Suzuki-Miyaura Coupling of 4-bromo-3-fluorobenzoic acid with 2-hydroxyphenylboronic acid (or its pinacol ester) in aqueous media. Verdict: High atom economy, "green" solvent system, and elimination of protection/deprotection steps.

This guide details the Direct Aqueous Route , optimized for 100g to 1kg scale-up, ensuring high purity (>98%) via crystallization rather than chromatography.

Part 2: Reagent Selection & Mechanistic Insight

The success of this protocol relies on the specific synergy between the catalyst, base, and solvent.

| Component | Selected Reagent | Mechanistic Justification |

| Aryl Halide | 4-Bromo-3-fluorobenzoic acid | The bromide offers a better balance of reactivity and stability than the iodide (too unstable) or chloride (too inert). The carboxylic acid is left unprotected to simplify workup; it forms a soluble salt in situ. |

| Boron Species | 2-Hydroxyphenylboronic acid (1.3 eq) | Used in excess to account for potential protodeboronation caused by the ortho-hydroxyl group. Note: The pinacol ester is a more stable alternative but significantly increases cost. |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Why: The bidentate dppf ligand has a large bite angle, stabilizing the Pd(0) species and facilitating the reductive elimination step, which is the rate-determining step in sterically hindered biaryl couplings. It is also robust against air and moisture compared to Pd(PPh₃)₄. |

| Base | K₂CO₃ (3.5 eq) | Why: A weak, inexpensive base. We need >3 equivalents: 1 eq for the benzoic acid, 1 eq for the phenol, and 1.5 eq to activate the boronic acid (forming the boronate species). |

| Solvent | 1,4-Dioxane / Water (4:1) | Why: The water is critical to dissolve the inorganic base and the carboxylate salts. Dioxane solubilizes the organic bromide and catalyst. This biphasic system allows for efficient transmetallation at the interface. |

Part 3: Detailed Protocol (100g Scale)

Reaction Scheme

Caption: One-pot direct synthesis avoiding protecting groups.

Step-by-Step Methodology

Pre-requisites:

-

Reactor: 2L Three-neck round bottom flask (or jacketed reactor) equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Inert Atmosphere: Essential to prevent homocoupling of the boronic acid and oxidation of the catalyst.

Procedure:

-

Charging:

-

To the reactor, add 4-Bromo-3-fluorobenzoic acid (100.0 g, 0.457 mol).

-

Add 2-Hydroxyphenylboronic acid (81.9 g, 0.594 mol, 1.3 eq).

-

Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3.73 g, 4.57 mmol, 1.0 mol%). Note: For cost savings on >1kg scale, loading can be lowered to 0.5 mol% if O2 exclusion is strictly managed.

-

-

Solvent & Base Addition:

-

Add 1,4-Dioxane (800 mL). Stir to create a slurry.

-

Separately, dissolve Potassium Carbonate (K₂CO₃) (221.0 g, 1.60 mol, 3.5 eq) in Distilled Water (200 mL).

-

Critical Step: Degas both the slurry and the base solution separately by bubbling Nitrogen for 20 minutes.

-

Add the aqueous base solution to the reactor under a stream of Nitrogen.[1] The mixture will turn dark (characteristic of Pd activation).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 85-90°C internal temp) .

-

Maintain vigorous stirring (essential for biphasic mixtures).

-

Monitor by HPLC after 6 hours. Reaction is complete when the aryl bromide is <1.0%. Typical time: 8-12 hours.

-

-

Workup (The "Self-Validating" Purification):

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with 100 mL of water.

-

Phase Separation: The filtrate will be a single phase (or slightly biphasic). Concentrate under reduced pressure to remove most of the Dioxane. Result: An aqueous slurry of the product salt.

-

Acidification: Dilute the residue with water (500 mL). Slowly add 6N HCl dropwise with stirring until pH reaches 1-2.

-

Observation: The product will precipitate as a thick off-white solid.

-

Stir the slurry for 1 hour at 0-5°C to ensure complete precipitation.

-

-

Purification (Recrystallization):

-

Filter the crude solid and wash with cold water (2 x 200 mL) to remove inorganic salts.

-

Solvent System: Ethanol/Water (3:1).

-

Dissolve the wet cake in refluxing Ethanol. Add hot water until slight turbidity appears, then let cool slowly to RT, then 4°C.

-

Filter the crystals and dry in a vacuum oven at 50°C for 24 hours.

-

Expected Yield: 85-95 g (80-90%). Purity: >98% (HPLC area).

Part 4: Process Flow & Troubleshooting

Caption: Streamlined workup minimizing organic solvent waste.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or Oxygen ingress. | Ensure rigorous degassing. Switch to Pd-XPhos G3 (0.5 mol%) which is more active for hindered phenols. |

| Protodeboronation | Unstable boronic acid. | Add the boronic acid in portions (0.5 eq at t=0, 0.4 eq at t=2h, 0.4 eq at t=4h). |

| Product is Colored (Grey/Black) | Residual Palladium.[1] | Treat the aqueous solution (before acidification) with Thiourea or a metal scavenger (e.g., SiliaMetS® Thiol) before filtration. |

Part 5: Analytical Specifications

For drug development applications, the following specifications are typical:

-

Appearance: White to off-white powder.

-

¹H NMR (DMSO-d₆):

-

δ 13.0 (br s, 1H, COOH)

-

δ 9.8 (s, 1H, Ar-OH)

-

δ 7.8-7.2 (m, aromatic protons). Look for the specific coupling patterns of the 3-fluoro ring.

-

-

HPLC Purity: >98.0% (a/a).

-

Palladium Content: <20 ppm (requires ICP-MS verification).

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 130(40), 13552–13554. Link

-

Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 48(49), 9240–9261. Link

-

Application Note: Scale-up of Suzuki Couplings. (2022). Sigma-Aldrich Technical Guides. (General reference for Pd(dppf)Cl2 usage in scale-up). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Removal of Palladium Catalysts from 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

Welcome to the technical support center dedicated to addressing the challenges of removing residual palladium catalysts from 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter this critical purification step in their synthetic workflows. The unique structural features of this molecule, namely the presence of both a phenolic hydroxyl group and a carboxylic acid, necessitate a carefully considered approach to palladium scavenging to ensure high product purity without compromising yield.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical protocols to overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid product so important?

A1: The removal of residual palladium is critical for several reasons. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for heavy metal impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Secondly, residual palladium can interfere with downstream synthetic transformations, catalyzing undesired side reactions and impacting the yield and purity of subsequent steps.

Q2: What are the primary challenges when removing palladium from a molecule with both a phenol and a carboxylic acid?

A2: The primary challenges stem from the potential for non-specific interactions and side reactions involving these functional groups. The acidic nature of both the phenol and the carboxylic acid can influence the speciation of your product and the palladium catalyst in solution. Furthermore, some scavengers may have an affinity for these functional groups, leading to product loss. For instance, basic amine-based scavengers could form salts with the carboxylic acid.[2][3] Therefore, selecting a scavenger with high selectivity for palladium is paramount.

Q3: What are the main types of palladium scavengers, and which should I consider for my compound?

A3: The most common palladium scavengers fall into several categories:

-

Activated Carbon: A cost-effective option with a high surface area that can adsorb palladium. However, it can be non-selective and may lead to significant product loss.[4]

-

Thiol-Functionalized Scavengers (e.g., on silica or polymer): These are widely used and generally effective for both Pd(0) and Pd(II).[5][6] Given that thiophenols can act as radical scavengers, careful evaluation for potential reactivity with your electron-rich phenolic ring is prudent.[7]

-

Amine-Functionalized Scavengers: These can be effective but pose a risk of acid-base reactions with the carboxylic acid moiety of your product.[2][3]

-

Trimercaptotriazine (TMT)-Functionalized Scavengers: These often exhibit high selectivity for palladium with minimal product loss and are a strong candidate for your compound.[8][9]

-

Other Chelating Resins: Various resins with specific functional groups are designed for high-affinity metal binding and can be effective in acidic conditions.[10]

For 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid, starting with a screening of a thiol-functionalized silica and a TMT-functionalized scavenger is a logical approach.

Q4: Should I be concerned about the oxidation state of my palladium catalyst?

A4: Yes, the oxidation state of the palladium (typically Pd(0) or Pd(II)) can influence the effectiveness of different scavengers. Some scavengers have a higher affinity for one state over the other. If you are unsure of the predominant oxidation state of the residual palladium in your reaction mixture, it is beneficial to choose a scavenger known to be effective for both, or to screen a panel of scavengers.

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid.

Problem 1: High levels of residual palladium persist after treatment with a scavenger.

| Possible Cause | Troubleshooting Steps |

| Incorrect Scavenger Selection | The chosen scavenger may have low affinity for the specific palladium species in your reaction. Solution: Perform a small-scale screening of different scavenger types (e.g., thiol-based, TMT-based, activated carbon) to identify the most effective one for your system.[11][12] |

| Insufficient Scavenger Loading | The amount of scavenger may be too low to bind all the residual palladium. Solution: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used. A typical starting point is 5-10 weight equivalents.[8] |

| Sub-optimal Reaction Conditions | The scavenging efficiency can be affected by time, temperature, and solvent. Solution: Increase the stirring time (e.g., from 2 hours to overnight). Gentle heating (e.g., 40-50 °C) can sometimes improve kinetics, but should be tested to ensure product stability.[13] Ensure the chosen solvent is compatible with both your product and the scavenger.[6] |

| Strong Product-Palladium Complexation | The phenolic and/or carboxylic acid groups may be forming a stable complex with the palladium, making it less available for the scavenger. Solution: Consider adjusting the pH of the solution. A slightly acidic environment may help to disrupt such complexes. However, extreme pH changes should be avoided to prevent product degradation.[14] |

Problem 2: Significant loss of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid during the scavenging process.

| Possible Cause | Troubleshooting Steps |

| Non-specific Adsorption to the Scavenger | Activated carbon and some less selective scavengers can adsorb your product along with the palladium.[4] Solution: Switch to a more selective scavenger, such as a TMT-functionalized resin, which has been shown to have high product recovery in some systems.[8][15] Reduce the amount of scavenger to the minimum effective quantity. |

| Acid-Base Interaction with Scavenger | If using an amine-based scavenger, it may be reacting with the carboxylic acid of your product.[2][3] Solution: Avoid basic scavengers. Opt for neutral or acidic-compatible scavengers like thiol- or TMT-functionalized silica. |

| Product Precipitation/Degradation | Changes in solvent or temperature during the scavenging process may cause your product to precipitate or degrade. Solution: Ensure your product is fully soluble in the chosen solvent at the scavenging temperature. Monitor for any changes in the appearance of the solution and analyze for impurities by TLC or LC-MS. |

Experimental Protocols

Protocol 1: Scavenger Screening

It is highly recommended to perform a screening of several scavengers to identify the most effective and product-sparing option for your specific reaction conditions.

-

Preparation: In separate vials, dissolve a small, known amount of your crude 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid in a suitable solvent.

-

Scavenger Addition: To each vial, add a different palladium scavenger (e.g., activated carbon, thiol-silica, TMT-silica) at a consistent weight equivalent (e.g., 10 wt. eq.).

-

Agitation: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4 hours or overnight).

-

Filtration and Analysis: Filter the contents of each vial, wash the scavenger with a small amount of fresh solvent, and combine the filtrates. Analyze the palladium content of each filtrate using ICP-MS or a similar sensitive technique. Also, assess the product recovery by a suitable analytical method (e.g., LC-MS with a standard).

Protocol 2: Bulk Palladium Removal with a Selected Scavenger

Once an optimal scavenger has been identified through screening:

-

Dissolution: Dissolve the crude 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid in an appropriate solvent.

-

Scavenger Addition: Add the selected scavenger at the optimized weight equivalent.

-

Scavenging: Stir the mixture under the optimized conditions (time and temperature) determined from your screening experiment.

-

Filtration: Filter the mixture through a pad of celite to remove the scavenger.

-

Washing: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

-

Analysis: Confirm the final palladium levels and product purity.

Visualization of Workflow and Concepts

Comparative Summary of Palladium Removal Methods

| Method | Advantages | Disadvantages | Suitability for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid |

| Activated Carbon | Low cost, effective for a broad range of Pd species.[4] | Can be non-selective, leading to product loss; fine particles can be difficult to filter.[16] | A reasonable first-pass option, but screen for product loss is essential. |

| Thiol-Functionalized Scavengers | High capacity for palladium, effective for both Pd(0) and Pd(II).[5][6] | Potential for leaching of sulfur-containing impurities; compatibility with the phenolic group should be verified.[17] | A strong candidate; should be included in initial screening. |

| TMT-Functionalized Scavengers | Often highly selective for palladium, resulting in high product recovery.[8][15] | Can be more expensive than other options. | An excellent candidate, particularly if other methods lead to product loss. |

| Amine-Functionalized Scavengers | Effective for some palladium species. | High risk of acid-base reaction with the carboxylic acid moiety, leading to product loss or difficult work-up.[2][3] | Generally not recommended for this specific molecule. |

References

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

-

Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

-

Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

-

Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

-

How to Remove Palladium in three easy steps. Biotage. [Link]

-

Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]

-

Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Effect of pH of test solution on the absorbance of palladium after DLLME. ResearchGate. [Link]

-

ISOLUTE® Si-Thiol - Metal Scavenger. Biotage. [Link]

-

Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

-

A practical catalytic reductive amination of carboxylic acids. PMC. [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC. [Link]

-

Describe, using equations, the reactions of amines with carboxylic acids IB Chemistry HL. YouTube. [Link]

-

Screening. Wordpress. [Link]

-

Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

-

Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

-

On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

-

Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

-

Your trick to remove residual palladium. Reddit. [Link]

-

Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]

-

Biotage Metal Scavengers. Biotage. [Link]

-

ISOLUTE® Si-Thiol | Metal scavenger. Biotage. [Link]

-

Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

-

The Effect of pH on the Electrodeposition of Pd Clusters onto Highly Ordered Pyrolytic Graphite—A Kinetic and Morphological Study. MDPI. [Link]

-

Reactions of Carboxylic Acids. OpenStax. [Link]

-

The impact of pH on biosynthesis of palladium NPs. ResearchGate. [Link]

-

Rapid and selective recovery of palladium from platinum group metals and base metals using a thioamide-modified calix[18]arene extractant in environmentally friendly hydrocarbon fluids. PMC. [Link]

-

Mollugin reacts with phenol thiol but not produce modification on cysteine discovered by a phenol thiol probe. ResearchGate. [Link]

-

Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 5. biotage.com [biotage.com]

- 6. biotage.com [biotage.com]

- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. sopachem.com [sopachem.com]

- 10. spinchem.com [spinchem.com]

- 11. Screening - Wordpress [reagents.acsgcipr.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biotage.com [biotage.com]

- 17. researchgate.net [researchgate.net]

- 18. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]

Optimizing reaction temperature for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid coupling

Topic: 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid Coupling

Executive Summary & Core Challenge

You are attempting to synthesize 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid via a Suzuki-Miyaura coupling. This specific scaffold presents a classic "competing vector" problem in process chemistry:

-

Steric Hindrance (The Kinetic Barrier): The target is a di-ortho substituted biaryl . The fluorine atom on the benzoic acid fragment (position 3) and the hydroxyl group on the phenol fragment (position 2') create significant steric clash near the palladium center during transmetallation. This typically requires higher temperatures (>80°C) to overcome the activation energy (

). -

Protodeboronation (The Thermal Instability): The coupling partner, likely 2-hydroxyphenylboronic acid (or its pinacol ester), is notoriously unstable. Electron-rich, ortho-substituted boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation) at high temperatures , especially in basic aqueous media.

The Dilemma: High temperature is required for the coupling but destroys the starting material. This guide provides the optimization logic to navigate this narrow window.

Troubleshooting Guide (FAQ Format)

Q1: I am running the reaction at 80°C with Pd(PPh₃)₄. The aryl halide is consumed, but I mostly isolate the deboronated phenol (phenol) and unreacted bromide. Why?

Diagnosis: You are experiencing Rapid Protodeboronation .

Technical Explanation: 2-Hydroxyphenylboronic acid is susceptible to base-catalyzed protodeboronation. At 80°C, the rate of C-B bond hydrolysis (

Corrective Action:

-

Switch Catalyst: Move to a bulky, electron-rich Buchwald ligand system (e.g., SPhos-Pd-G2 or XPhos-Pd-G2 ). These ligands accelerate

significantly, allowing the productive cycle to outcompete decomposition. -

Lower Temperature: With SPhos, reduce the temperature to 60°C .

-

Mask the Phenol: If possible, use 2-methoxyphenylboronic acid and deprotect later (using BBr₃). The free hydroxyl group can coordinate to Pd, poisoning the catalyst, and also facilitates deboronation pathways.

Q2: I lowered the temperature to 50°C to save the boronic acid, but now the reaction has stalled (<10% conversion).

Diagnosis: Steric Energy Barrier (Insufficient Thermal Activation). Technical Explanation: The ortho-fluorine and ortho-hydroxyl groups create a "wall" around the Pd-Ar intermediate. At 50°C, the system lacks the thermal energy to force the boronic acid into the coordination sphere of the Palladium for transmetallation.

Corrective Action:

-

The "Slow Addition" Protocol: Maintain the reaction vessel at a higher temperature (e.g., 75-80°C) to satisfy the steric energy requirement, but add the boronic acid solution dropwise over 1-2 hours.

-

Why this works: This keeps the instantaneous concentration of boronic acid low, favoring the second-order reaction with the Pd-catalyst (productive) over the first-order decomposition (non-productive).

Q3: Can I use the free carboxylic acid (4-bromo-3-fluorobenzoic acid), or must I use the ester?

Diagnosis: Base Scavenging . Technical Explanation: The free carboxylic acid will immediately consume 1 equivalent of your base (e.g., K₂CO₃) to form the carboxylate salt. This can lower the effective pH, slowing down the activation of the boronic acid (formation of the boronate species).

Corrective Action:

-

Increase Base Load: Use at least 3.0 to 3.5 equivalents of base. (1 eq for the COOH, 1 eq for the OH of the phenol, and 1+ eq for the catalytic cycle).

-

Recommendation: Methyl ester protection (Methyl 4-bromo-3-fluorobenzoate) is preferred to improve solubility in organic solvents (Dioxane/Toluene) and simplify purification.

Optimized Experimental Protocol

Objective: Synthesis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (or methyl ester analog).

Reagents:

-

Electrophile: Methyl 4-bromo-3-fluorobenzoate (1.0 equiv)

-

Nucleophile: 2-Hydroxyphenylboronic acid pinacol ester (1.5 equiv)

-

Catalyst: SPhos Pd G2 (2-5 mol%) - Critical for di-ortho coupling.

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is often superior to carbonate for unstable boronates.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step Workflow:

-

Charge Solids: Add aryl bromide, boronic ester, SPhos Pd G2, and K₃PO₄ to a reaction vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Oxygen promotes homocoupling and phenol oxidation.

-

Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

-

Temperature Ramp:

-

Place in a pre-heated block at 65°C .

-

Monitor by HPLC/LC-MS at 1 hour.

-

Decision Point: If conversion is <20%, ramp to 80°C . If impurities (deboronated phenol) appear >10%, lower to 55°C and add more catalyst.

-

-

Workup: Acidify carefully to pH 3-4 (if free acid product) or neutral (if ester) and extract with Ethyl Acetate.

Comparative Data: Temperature vs. Yield

The following table illustrates the "Goldilocks Zone" for this specific di-ortho coupling using standard Pd(PPh₃)₄ vs. the recommended SPhos-Pd-G2.

| Temp (°C) | Catalyst | Time (h) | Conversion (%) | Impurity: Deboronated Phenol | Outcome |

| 50°C | Pd(PPh₃)₄ | 24 | < 5% | Low | Failed (Kinetic Barrier) |

| 100°C | Pd(PPh₃)₄ | 4 | 40% | High (>50%) | Failed (Decomposition) |

| 60°C | SPhos Pd G2 | 6 | 85% | Low (<5%) | Optimal |

| 80°C | SPhos Pd G2 | 2 | 95% | Moderate (10-15%) | Fast but riskier |

Mechanistic Visualization

The diagrams below illustrate the competing pathways and the decision logic for your experiment.

Diagram 1: The "Danger Zone" Mechanism

Caption: Kinetic competition between productive Transmetallation (Green) and destructive Protodeboronation (Red).

Diagram 2: Optimization Decision Tree

Caption: Logic flow for adjusting temperature and catalyst based on LC-MS feedback.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Definitive guide on protodeboronation mechanisms). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Source for SPhos/XPhos usage in hindered biaryls). Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Validation & Comparative

Optimization of Chromatographic Purity Analysis for 3-Fluoro-4-(2-hydroxyphenyl)benzoic Acid

A Comparative Guide to Stationary Phase Selectivity

Executive Summary & Scientific Rationale

In the purity analysis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid (hereafter 3F-HPBA ), standard alkyl-bonded phases (C18) often fail to resolve critical isomeric impurities and synthetic intermediates. This guide compares the industry-standard C18 stationary phase against the Biphenyl stationary phase .[1][2][3][4]

The Core Thesis: While C18 relies solely on hydrophobic subtraction, Biphenyl phases introduce orthogonal selectivity via

Analyte Profile & Challenges[1][5]

-

Molecule: 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid.[1]

-

Physicochemical Drivers:

-

Acidic pKa (~3.8): Requires low pH mobile phase to suppress ionization and ensure retention.[1]

-

Biphenyl Core: Susceptible to twisting; planar conformation favored in

-selective phases.[1] -

Fluorine Substituent: Increases lipophilicity but alters electron density, affecting retention on polar-embedded phases.[1]

-

Experimental Workflow: Method Development Lifecycle

The following diagram outlines the decision matrix used to arrive at the optimized protocol, adhering to Quality by Design (QbD) principles.

Figure 1: Systematic workflow for HPLC method development, moving from chemistry screening to regulatory validation.

Comparative Study: C18 vs. Biphenyl[2][3][4][6]

This section details the head-to-head comparison. All data points represent the mean of

Experimental Conditions

-

Instrument: Agilent 1290 Infinity II LC System.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Temperature: 40°C.[1]

Performance Data

Scenario: Separation of 3F-HPBA from its regioisomer impurity (Impurity A: 3-Fluoro-4-(3-hydroxyphenyl)benzoic acid) and a synthetic precursor (Impurity B: 3-Fluoro-4-bromobenzoic acid).

| Parameter | C18 Column (Standard) | Biphenyl Column (Recommended) | Improvement |

| Stationary Phase | Octadecylsilane (L1) | Biphenyl (L11) | N/A |

| Retention Time (3F-HPBA) | 6.2 min | 7.1 min | +14% Retention |

| Resolution ( | 1.4 (Co-elution risk) | 2.8 (Baseline) | +100% |

| Resolution ( | 3.5 | 4.2 | +20% |

| Tailing Factor ( | 1.3 | 1.1 | Improved Symmetry |

| Selectivity ( | 1.05 | 1.12 | Enhanced Separation |

Mechanistic Analysis[1]

-

C18 Failure Mode: The C18 phase interacts primarily through hydrophobic dispersion forces.[1] Since 3F-HPBA and "Impurity A" (the regioisomer) have nearly identical hydrophobicity (LogP), the C18 column cannot easily distinguish them, leading to marginal resolution (

). -

Biphenyl Success Mode: The Biphenyl phase utilizes

stacking .[1] The position of the hydroxyl group on the phenyl ring (ortho vs. meta) alters the electron density and the planar availability of the aromatic system.[1] The Biphenyl ligand "senses" this electronic difference, retaining the more planar/conjugated species longer and providing robust separation (

Optimized Protocol (The "Gold Standard")

Based on the comparative data, the following method is recommended for release testing.

Reagents & Preparation

-

Diluent: Methanol:Water (50:50 v/v).[1]

-

Standard Prep: Dissolve 3F-HPBA to 0.5 mg/mL. Sonicate for 5 mins.

-

Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[1][7]

-

Note: Formic acid is preferred over phosphate buffer to prevent salt precipitation in the pump heads and allow for potential MS compatibility.[1]

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Settings[1]

-

Column: Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm (or equivalent FPP/SPP core-shell technology).[1]

-

Flow Rate: 1.2 mL/min.[1]

-

Injection Volume: 5 µL.

-

Column Temp: 35°C (Controlled).

-

Detection: UV-DAD at 254 nm (bandwidth 4 nm), Reference off.[1]

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 20 | Start |

| 8.0 | 70 | Linear Ramp |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Hold Wash |

| 10.1 | 20 | Re-equilibration |

| 13.0 | 20 | Stop |

Validation Framework (ICH Q2(R2))

To ensure this method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines. The following diagram illustrates the required validation parameters and their acceptance criteria logic.

Figure 2: Validation parameter hierarchy based on ICH Q2(R2) guidelines for quantitative purity assays.

Critical Validation Steps for 3F-HPBA:

-

Specificity: Inject a "spiked" sample containing all known synthesis intermediates (e.g., boronic acids). Ensure peak purity (DAD) for the main peak is >990.

-

Robustness: Deliberately vary pH (

units) and Temperature (

References

-

International Council for Harmonisation (ICH). (2023).[1][8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

-

Restek Corporation. (2024).[1] Biphenyl vs. C18: The Power of Orthogonal Selectivity. Technical Guide. [Link]

-

Phenomenex. (2023).[1] Optimization of Selectivity for Aromatic Compounds in HPLC. Application Note. [Link]

-

European Medicines Agency (EMA). (2024).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][10][11]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. selectscience.net [selectscience.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. mac-mod.com [mac-mod.com]

- 8. intuitionlabs.ai [intuitionlabs.ai]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that is invaluable for confirming chemical structures. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid, a compound of interest due to its potential applications stemming from its substituted biphenyl structure.

This document will offer a comparative analysis, contrasting the expected fragmentation of the target molecule with that of its core substructures. All theoretical fragmentation pathways are supported by established principles of mass spectrometry and data from related compounds. Furthermore, a comprehensive experimental protocol for acquiring this data via Liquid Chromatography-Mass Spectrometry (LC-MS) is provided.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid under mass spectrometry is anticipated to be a composite of the fragmentation patterns characteristic of its constituent functional groups: a benzoic acid, a phenol, and a fluorinated aromatic ring. The interplay of these groups will dictate the observed product ions. Analysis can be performed in both positive and negative ionization modes, with each providing complementary structural information.

Positive Ion Mode (ESI+)

In positive ion mode, electrospray ionization (ESI) will likely generate the protonated molecule, [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several key pathways:

-

Loss of Water ([M+H - H₂O]⁺): A common initial fragmentation for carboxylic acids is the facile loss of a water molecule. This is often a low-energy process.

-

Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide from the protonated molecule is another characteristic fragmentation of benzoic acids.

-

Sequential Loss of H₂O and CO ([M+H - H₂O - CO]⁺): Following the initial loss of water, the subsequent loss of carbon monoxide is a plausible fragmentation pathway for aromatic carboxylic acids.

-

Cleavage of the Biphenyl Bond: Fragmentation at the bond connecting the two phenyl rings can also occur, leading to ions corresponding to the individual substituted rings.

The following diagram illustrates the predicted fragmentation cascade in positive ion mode.

Caption: Predicted Fragmentation Pathway of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid in Positive Ion Mode.

Negative Ion Mode (ESI-)

In negative ion mode, ESI will generate the deprotonated molecule, [M-H]⁻. The fragmentation of this ion is often more straightforward for carboxylic acids.

-

Decarboxylation ([M-H - CO₂]⁻): The most prominent fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide, which is a highly favorable process. This is expected to be the base peak in the MS/MS spectrum.

The following diagram illustrates the predicted fragmentation in negative ion mode.

Caption: Predicted Fragmentation of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid in Negative Ion Mode.

Comparative Fragmentation Analysis

To better understand the fragmentation behavior of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid, it is instructive to compare its predicted fragmentation to that of simpler, related molecules.

| Compound | Key Fragmentation Pathways (Positive Ion Mode) | Key Fragmentation Pathways (Negative Ion Mode) |

| Benzoic Acid | [M+H]⁺, [M+H - H₂O]⁺, [M+H - H₂O - CO]⁺ | [M-H]⁻, [M-H - CO₂]⁻ |

| 4-Fluorobenzoic Acid | [M+H]⁺, [M+H - H₂O]⁺, [M+H - H₂O - CO]⁺ | [M-H]⁻, [M-H - CO₂]⁻ |

| 4-Hydroxybiphenyl | [M+H]⁺, fragmentation of the biphenyl linkage | [M-H]⁻, limited fragmentation |

| 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid | [M+H]⁺, [M+H - H₂O]⁺, [M+H - CO₂]⁺, [M+H - H₂O - CO]⁺, biphenyl cleavage | [M-H]⁻, [M-H - CO₂]⁻ (dominant) |

The presence of the fluorine atom is unlikely to significantly alter the major fragmentation pathways but will be reflected in the mass-to-charge ratios of the fragment ions. The hydroxyl group introduces the possibility of additional water loss, and the biphenyl linkage provides an additional site for fragmentation.

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a compound's biological activity is fundamental. The strategic incorporation of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an in-depth technical comparison of the biological activities of fluorinated and non-fluorinated biphenyl carboxylic acids, a class of compounds with significant therapeutic potential, particularly as anti-inflammatory agents.

The Role of Fluorine in Modulating Biological Activity

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design. Its introduction into a molecule can profoundly influence several key parameters:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein through altered hydrogen bonding or dipole interactions.

-

Lipophilicity and Permeability: The addition of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

These modifications often translate to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Case Study: Flurbiprofen (2-Fluoro Analog) vs. Biphenyl-Propionic Acid (Non-Fluorinated Analog)

To illustrate the impact of fluorination, we will compare the biological activity of (S)-Flurbiprofen, the active enantiomer of Flurbiprofen, with its non-fluorinated parent structure, biphenyl-propionic acid. The primary mechanism of action for this class of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Comparative Inhibition of COX-1 and COX-2

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1. Therefore, the relative selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (S)-Flurbiprofen | Human COX-1 | 0.48 | [1] |

| (S)-Flurbiprofen | Human COX-2 | 0.47 | [1] |

| Flurbiprofen (racemic) | Human COX-1 | 0.1 | |

| Flurbiprofen (racemic) | Human COX-2 | 0.4 |

Note: Data for the non-fluorinated biphenyl-propionic acid is not available in the cited sources for a direct comparison.

The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade, the pathway that Flurbiprofen and other NSAIDs inhibit.

Caption: The Arachidonic Acid Cascade and the site of inhibition by Flurbiprofen.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of compounds like fluorinated and non-fluorinated biphenyl benzoic acids.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the peroxidase activity of purified human recombinant COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and heme in the assay buffer. Prepare a stock solution of arachidonic acid.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay buffer.

-

100% Activity wells: Assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

-

Inhibitor wells: Assay buffer, heme, COX enzyme, and the test compound at various concentrations.

-

-

Pre-incubation: Incubate the plate for a few minutes at the desired temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590-611 nm for TMPD) in kinetic mode for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity, starting from enzyme-based assays and progressing to cell-based assays.

Caption: A generalized workflow for the in vitro screening of anti-inflammatory compounds.

Cell-Based Anti-inflammatory Assays

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess Reagent (for nitrite determination)

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with the Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion

This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released from LPS-stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatant from the nitric oxide assay (or a parallel experiment)

-

ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer

-

Stop solution

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate.

-

Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Reaction Stopping: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample. Determine the percentage of inhibition of cytokine release for each compound concentration.

Conclusion

The strategic incorporation of fluorine into the biphenyl benzoic acid scaffold, as exemplified by Flurbiprofen, is a powerful strategy to enhance anti-inflammatory potency. While a direct, side-by-side comparison with its non-fluorinated analog is limited in the current literature, the potent COX-inhibitory activity of Flurbiprofen underscores the significant impact of fluorination. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, not only for 3-fluoro-biphenyl benzoic acids but for a wide range of novel anti-inflammatory drug candidates. Such studies are crucial for elucidating the nuanced structure-activity relationships that drive the development of more effective and safer therapeutics.

References

-

(S)-Flurbiprofen (Esflurbiprofen) | COX Inhibitor. MedchemExpress.com.

-

Flurbiprofen | CAS 5104-49-4. Tocris Bioscience.

-

Cyclooxygenase (COX) Inhibitor: Flurbiprofen | TCI AMERICA. Tokyo Chemical Industry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid, a compound whose structural complexity—featuring a halogenated aromatic ring, a carboxylic acid, and a phenol—necessitates a careful and informed approach to waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

Hazard Characterization and Risk Assessment

The presence of the fluorine atom classifies this compound as a halogenated organic acid .[1] This is the single most critical factor in determining its disposal pathway, as halogenated and non-halogenated waste streams must always be segregated.[2][3][4][5] Furthermore, related compounds are consistently identified as skin and eye irritants and may cause respiratory irritation.[6][7][8]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Rationale and Precautionary Action |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8][9] | Based on data for similar fluorinated and hydroxy benzoic acids.[6][7] Avoid direct contact and wash hands thoroughly after handling. |